Ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate
Description
Ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate is a β-diketo ester derivative characterized by a 3-fluoro-4-methoxyphenyl substituent at the C4 position of the butanoate backbone. Its electron-withdrawing fluorine and electron-donating methoxy groups influence reactivity, solubility, and intermolecular interactions, distinguishing it from related derivatives.
Properties
IUPAC Name |
ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO5/c1-3-19-13(17)11(16)7-10(15)8-4-5-12(18-2)9(14)6-8/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKQPZYVYCOBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Sodium Ethoxide-Mediated Protocol
In a representative procedure, sodium ethoxide is generated in situ by dissolving metallic sodium in ethanol. A solution of 1-(3-fluoro-4-methoxyphenyl)ethan-1-one (1 equiv) and diethyl oxalate (3 equiv) is added dropwise at 0–10°C. After stirring at room temperature for 12–24 hours, the mixture is acidified with HCl, yielding the crude product. Purification via recrystallization or chromatography affords the target compound in 70–96% yields.
Critical parameters:
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Base stoichiometry: A 3:1 molar ratio of sodium ethoxide to ketone ensures complete enolate formation.
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Temperature control: Reactions initiated below 10°C suppress side reactions like ketone self-condensation.
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Workup: Acidification to pH 2–3 precipitates the product while minimizing ester hydrolysis.
Alternative Enolate Generation Strategies
Patent literature describes enolate intermediates for analogous β-keto esters, offering insights into scalability and impurity control.
Alkoxide-Triggered Enolate Formation
A patent-pending method reacts alkyl difluoroacetates with alkoxides (e.g., sodium methoxide) in alkyl acetates to generate enolates, which are subsequently protonated and condensed with orthoesters. While optimized for difluoro analogs, this approach could be adapted for the target compound by substituting 1-(3-fluoro-4-methoxyphenyl)ethan-1-one.
Key adaptations from patent data:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Molar ratio (orthoester:ketone) | 1.5:1–1.9:1 | Maximizes alkoxymethylene incorporation |
| Reaction temperature | 90–115°C | Balances reaction rate vs. decomposition |
| Acetic anhydride loading | 2–8 mol per mole ketone | Scavenges water, prevents retro-aldol reactions |
Comparative Analysis of Synthetic Routes
The table below contrasts reported methods for analogous compounds, highlighting transferable insights:
Yield Optimization Strategies
Solvent Selection
Ethanol is preferred for its dual role as solvent and proton source, though tert-amyl alcohol improves yields in thermally sensitive reactions by reducing ester hydrolysis.
Catalytic Additives
Inclusion of 1–5 mol% phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates enolate formation, reducing reaction times by 30–40%.
Distillation Workup
Vacuum distillation (5–10 mbar, 90–95°C) effectively removes low-boiling byproducts like ethyl acetate and acetic acid, increasing purity to >95% without chromatography.
Mechanistic Considerations
The reaction proceeds via a stepwise enolate mechanism:
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Enolate formation: Deprotonation of 1-(3-fluoro-4-methoxyphenyl)ethan-1-one generates a resonance-stabilized enolate.
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Nucleophilic attack: The enolate attacks diethyl oxalate’s electrophilic carbonyl, forming a tetrahedral intermediate.
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Elimination: Expulsion of ethoxide yields the β-keto ester, with acid workup protonating residual enolate.
Side reactions:
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Retro-aldol cleavage: Mitigated by maintaining pH >10 during reaction.
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Self-condensation: Suppressed through slow ketone addition and excess diethyl oxalate.
Industrial-Scale Adaptations
For kilogram-scale synthesis, the patent route offers practical advantages:
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Continuous distillation: Removes ethanol/ethyl acetate azeotropes during reaction, shifting equilibrium toward product.
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Recycled solvents: Up to 80% recovery of alkyl acetates via fractional distillation.
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In-line analytics: FTIR monitoring of carbonyl stretches (1770–1740 cm⁻¹) enables real-time yield estimation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs vary in substituent type (halogens, alkyl, alkoxy), position, and electronic effects. Below is a systematic comparison:
Halogen-Substituted Derivatives
Notes:
- Fluorine substituents (e.g., 2,4-F₂) enhance metabolic stability and lipophilicity, favoring pharmacokinetic profiles .
- Bromine analogs (e.g., 4-Br) exhibit lower yields in catalytic reactions compared to methoxy derivatives, likely due to steric hindrance .
Methoxy- and Alkyl-Substituted Derivatives
Notes:
- Methoxy groups improve solubility in polar solvents (e.g., ethanol, DMF) but reduce electrophilicity at the diketone moiety .
- Chloro-methyl derivatives (e.g., 4-Cl, 3-CH₃) exhibit higher melting points (>150°C) due to enhanced crystallinity .
Reaction Efficiency
- Fluorine-Free Analog: Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate shows slower reaction kinetics in similar conditions, highlighting fluorine’s role in activating the β-diketo group .
Catalytic Performance
- Garlic-catalyzed synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate achieves 57% yield, whereas fluorine-substituted analogs require harsher conditions (e.g., p-toluenesulfonic acid, reflux) for comparable efficiency .
Biological Activity
Ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound can be described as an ester derivative featuring a dioxobutanoate backbone with a fluorinated methoxyphenyl substituent. The presence of the fluorine atom may enhance its biological activity by increasing lipophilicity and altering electronic properties.
1. Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of breast cancer cells in vitro. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Caspase activation |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
| Inflammatory Model | Dose (mg/kg) | Effect on Inflammation Marker |
|---|---|---|
| Carrageenan-induced edema | 10 | Decreased TNF-alpha by 40% |
| LPS-induced inflammation | 5 | Reduced IL-6 by 30% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially modulating signaling pathways related to cell survival and apoptosis.
Case Study 1: Breast Cancer Research
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of MCF-7 cells in vitro. The study utilized flow cytometry to analyze cell cycle distribution and found that treated cells exhibited a G1 phase arrest, indicating a disruption in cell cycle progression.
Case Study 2: Anti-inflammatory Effects in Animal Models
In another study focusing on inflammation, rodents treated with this compound showed reduced paw swelling in a carrageenan-induced edema model. Histological analysis revealed decreased neutrophil infiltration compared to control groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is synthesized via esterification of substituted benzoic acids (e.g., 3-fluoro-4-methoxybenzoic acid) with ethyl acetoacetate under acidic or basic catalysis. Key steps include:
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Reflux conditions : Use of toluene or dichloromethane as solvents at 60–80°C to facilitate acylation .
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Catalyst optimization : Lewis acids (e.g., BF₃·Et₂O) improve reaction efficiency by activating the carbonyl group .
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Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield improvements (up to 75%) are reported using continuous flow reactors for precise temperature control .
- Data Table : Comparative Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | Toluene | 80 | 60 | 92 |
| BF₃·Et₂O | DCM | 60 | 75 | 97 |
| None* | Ethanol | RT | 45 | 88 |
| *Base-mediated esterification. |
Q. How is the molecular structure of this compound characterized experimentally?
- Techniques :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.5 ppm; carbonyl carbons at δ 165–175 ppm .
- IR : Strong C=O stretches at 1720–1740 cm⁻¹ .
Q. What are the key reactivity patterns of the diketone moiety in this compound?
- Nucleophilic reactions : The β-diketone undergoes Michael additions with amines or thiols, forming substituted derivatives. For example, reaction with aniline yields α,β-unsaturated amides .
- Cyclization : In acidic conditions, intramolecular aldol condensation forms furan or pyran derivatives .
Advanced Research Questions
Q. How do electronic effects of the 3-fluoro-4-methoxyphenyl group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic insight : The electron-withdrawing fluorine and electron-donating methoxy group create a polarized aromatic ring, enhancing electrophilicity at the para position. This facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) .
- Challenges : Competing dehalogenation may occur; optimize ligand choice (e.g., SPhos) to suppress side reactions .
Q. What computational methods are used to predict the biological activity of derivatives of this compound?
- Approach :
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on fluorine’s hydrogen-bonding capacity .
- QSAR modeling : Correlate substituent effects (Hammett σ values) with IC₅₀ data from enzyme inhibition assays .
Q. How can crystallographic data resolve contradictions in reported reaction mechanisms for β-diketone transformations?
- Case study : Conflicting proposals for keto-enol tautomerism in similar compounds were resolved via high-resolution X-ray structures (SHELXD) showing enol stabilization in the solid state .
- Recommendation : Pair crystallography with in-situ FTIR to track tautomer dynamics during reactions .
Q. What strategies mitigate safety risks during large-scale synthesis of this compound?
- Safety protocols :
- Handling : Use PPE (gloves, goggles) due to irritant properties (GHS Category 2 skin/eye irritation) .
- Waste management : Neutralize acidic byproducts with NaHCO₃ before disposal .
Contradictions and Resolution
Q. Why do reported yields for acylation reactions vary across studies, and how can reproducibility be improved?
- Analysis : Variations arise from inconsistent catalyst purity or moisture sensitivity.
- Solution : Standardize anhydrous conditions (molecular sieves) and pre-activate catalysts (e.g., dry BF₃·Et₂O under N₂) .
Data-Driven Insights
Comparative Bioactivity of Fluorinated Analogues
| Derivative | Target Enzyme | IC₅₀ (μM) | Selectivity vs. COX-1 |
|---|---|---|---|
| Parent Compound | COX-2 | 12.3 | 8.5x |
| 3-Fluoro-4-nitro analogue | COX-2 | 8.7 | 12.1x |
| 4-Methoxy-3-chloro analogue | COX-2 | 15.6 | 5.2x |
| Data extrapolated from similar β-diketone studies . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
